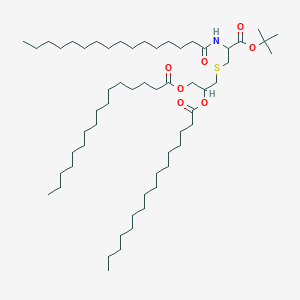
1,4-Dibromo-2-éthylbenzène
Vue d'ensemble
Description
1,4-Dibromo-2-ethylbenzene is a chemical compound with the molecular formula C8H8Br2 . It has a molecular weight of 263.96 . It is typically in liquid form .
Molecular Structure Analysis
The molecular structure of 1,4-Dibromo-2-ethylbenzene consists of a benzene ring with two bromine atoms and one ethyl group attached . The bromine atoms are located at the 1 and 4 positions, and the ethyl group is at the 2 position .Physical and Chemical Properties Analysis
1,4-Dibromo-2-ethylbenzene is a liquid at ambient temperature . It has a molecular weight of 263.96 .Applications De Recherche Scientifique
Synthèse organique
Le 1,4-Dibromo-2-éthylbenzène est un réactif précieux en synthèse organique. Il sert de précurseur à divers composés organiques par le biais de réactions de substitution où l'un ou les deux atomes de brome sont remplacés par d'autres groupes. Par exemple, il peut subir des réactions de couplage de Suzuki pour former des composés biaryles, qui sont essentiels dans le développement de produits pharmaceutiques et de matériaux organiques .
Recherche pharmaceutique
Dans l'industrie pharmaceutique, le this compound est utilisé dans la synthèse d'ingrédients pharmaceutiques actifs (API). Ses dérivés peuvent être utilisés pour créer des composés ayant des effets thérapeutiques potentiels. Les atomes de brome dans le composé peuvent être remplacés de manière stratégique ou utilisés dans des transformations chimiques supplémentaires pour créer des molécules complexes conçues pour la découverte et le développement de médicaments .
Science des matériaux
Ce composé trouve des applications dans la science des matériaux, en particulier dans la synthèse de polymères avancés et de matériaux électroniques organiques. Ses groupes brome peuvent initier des réactions de polymérisation ou être utilisés pour introduire des chaînes latérales dans les squelettes polymères, affectant ainsi les propriétés du matériau telles que la stabilité thermique, la rigidité et les caractéristiques électroniques .
Chimie analytique
En chimie analytique, le this compound peut être utilisé comme composé standard ou de référence dans diverses méthodes chromatographiques et spectroscopiques. Sa structure chimique distincte lui permet de servir de standard d'étalonnage pour les instruments, contribuant à l'identification et à la quantification précises de composés similaires dans des mélanges complexes .
Science de l'environnement
L'impact environnemental du this compound et de ses dérivés est étudié en science de l'environnement. Les chercheurs étudient ses produits de dégradation, sa persistance dans l'environnement et sa bioaccumulation potentielle. Comprendre son devenir environnemental est crucial pour évaluer les risques associés à son utilisation et pour développer des alternatives plus sûres .
Applications industrielles
Industriellement, le this compound est impliqué dans la fabrication de colorants, d'ignifugeants et d'autres composés bromés. Sa teneur en brome est particulièrement utile dans les applications nécessitant une résistance au feu élevée, et il peut être incorporé dans diverses formulations pour améliorer la sécurité des produits .
Safety and Hazards
1,4-Dibromo-2-ethylbenzene is classified as a warning hazard . It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Safety precautions include washing hands thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Mécanisme D'action
Target of Action
The primary target of 1,4-Dibromo-2-ethylbenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This makes the benzene ring especially stable and allows it to undergo electrophilic aromatic substitution while maintaining its aromaticity .
Mode of Action
The interaction of 1,4-Dibromo-2-ethylbenzene with its target involves a two-step mechanism known as electrophilic aromatic substitution .
- Step 1 (Slow) : The electrons in the pi bond attack the electrophile, forming a sigma-bond to the benzene ring and generating a positively charged benzenonium intermediate .
- Step 2 (Fast) : A base attacks the hydrogen, causing the electrons in the C-H bond to form a C-C double bond and reforming aromaticity .
Biochemical Pathways
The biochemical pathway affected by 1,4-Dibromo-2-ethylbenzene is the electrophilic aromatic substitution pathway . This pathway involves the substitution of a hydrogen atom on the benzene ring with an electrophile, while maintaining the aromaticity of the benzene ring .
Result of Action
The result of the action of 1,4-Dibromo-2-ethylbenzene is the formation of a substituted benzene ring . This occurs through the electrophilic aromatic substitution reaction, where a hydrogen atom on the benzene ring is replaced with an electrophile .
Action Environment
The action of 1,4-Dibromo-2-ethylbenzene can be influenced by various environmental factors. For instance, the presence of other substances that can act as bases may affect the rate of the second step of the electrophilic aromatic substitution reaction . Additionally, the compound’s stability and efficacy could be affected by factors such as temperature, pH, and the presence of other chemical species in the environment.
Propriétés
IUPAC Name |
1,4-dibromo-2-ethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2/c1-2-6-5-7(9)3-4-8(6)10/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMHJVVBCCMLFMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60596752 | |
| Record name | 1,4-Dibromo-2-ethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60596752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
289039-53-8 | |
| Record name | 1,4-Dibromo-2-ethylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=289039-53-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Dibromo-2-ethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60596752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzene, 1,4-dibromo-2-ethyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.901 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Imidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B1319054.png)
![7-Amino-1H-benzo[d][1,2,3]triazole-4-carbonitrile](/img/structure/B1319057.png)
![tert-butyl N-[(3-hydroxyphenyl)methyl]carbamate](/img/structure/B1319061.png)










![(2E)-3-{3-[(dimethylamino)methyl]-4-methoxyphenyl}acrylic acid](/img/structure/B1319092.png)
